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Cat. No.: B133910

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inogatran is a potent and selective, low molecular weight, synthetic inhibitor of thrombin, the
final enzyme in the coagulation cascade.[1][2] Developed for the potential treatment and
prophylaxis of arterial and venous thrombotic diseases, Inogatran is a peptidomimetic
compound designed to interact specifically with the active site of thrombin.[1][3] Its chemical
structure, N-[(1R)-2-Cyclohexyl-1-[[(2S)-2-[(3-guanidinopropyl)carbamoyl]piperidino]carbonyl]
ethyl]glycine, reflects its design as a mimic of a natural substrate of thrombin.[4] This technical
guide provides a detailed overview of a plausible chemical synthesis pathway for Inogatran,
based on established principles of peptide and medicinal chemistry. While a specific, publicly
disclosed manufacturing process for Inogatran is not readily available, this document outlines
a logical and feasible synthetic strategy, complete with detailed experimental protocols,
guantitative data tables, and illustrative diagrams.

Retrosynthetic Analysis and Proposed Synthesis
Pathway

A retrosynthetic analysis of Inogatran suggests a convergent synthesis strategy, assembling
the molecule from four key building blocks:

* (R)-Cyclohexylalanine (R-Cha)
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e (S)-Pipecaolic acid (S-Pip)
e 3-Guanidinopropylamine
e Glycine (Gly)

The proposed synthetic pathway involves the sequential coupling of these fragments using
standard peptide coupling methodologies, with appropriate use of protecting groups to prevent
unwanted side reactions. The key steps would be the formation of amide bonds and the final
guanidinylation of a precursor amine.

A plausible forward synthesis pathway is depicted in the following workflow diagram:

..............

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Inogatran.

Experimental Protocols
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The following are detailed, hypothetical experimental protocols for the key steps in the
proposed synthesis of Inogatran. These are based on standard laboratory procedures in
peptide and organic synthesis.

Step 1: Synthesis of Boc-(R)-Cha-OH

o Objective: Protection of the amino group of (R)-Cyclohexylalanine.

o Materials: (R)-Cyclohexylalanine, Di-tert-butyl dicarbonate (Boc)20, Dioxane, Water, Sodium
bicarbonate.

» Procedure:
1. Dissolve (R)-Cyclohexylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
2. Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
3. Cool the reaction mixture to 0 °C in an ice bath.
4. Add a solution of (Boc)20 (1.1 eq) in dioxane dropwise over 30 minutes.
5. Allow the reaction to warm to room temperature and stir overnight.
6. Remove the dioxane under reduced pressure.
7. Wash the aqueous layer with ethyl acetate.
8. Acidify the aqueous layer to pH 2-3 with 1M HCI.
9. Extract the product with ethyl acetate (3x).

10. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo to yield Boc-(R)-Cha-OH as a white solid.

Step 2: Synthesis of H-(S)-Pip-NH-(CH2)3-NH-Boc

o Objective: Amidation of (S)-Pipecolic acid with N-Boc-1,3-diaminopropane.
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e Materials: Boc-(S)-Pip-OH, N-Boc-1,3-diaminopropane, HBTU (2-(1H-benzotriazol-1-
y-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine),
DMF (N,N-Dimethylformamide), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

e Procedure:
1. Dissolve Boc-(S)-Pip-OH (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in DMF.
2. Add N-Boc-1,3-diaminopropane (1.0 eq) to the solution.
3. Stir the reaction mixture at room temperature for 4 hours.
4. Pour the reaction mixture into water and extract with ethyl acetate.
5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

6. Purify the crude product by column chromatography to yield Boc-(S)-Pip-NH-(CHz2)3-NH-
Boc.

7. Dissolve the purified product in a 1:1 mixture of TFA and DCM.

8. Stir for 1 hour at room temperature to remove the pipecolic acid's Boc group.

9. Concentrate the solution in vacuo to yield H-(S)-Pip-NH-(CH2)s-NH-Boc as a TFA salt.
Step 3: Coupling of Boc-(R)-Cha-OH and H-(S)-Pip-NH-
(CH2)3-NH-Boc

« Objective: Formation of the dipeptide-amine conjugate.

o Materials: Boc-(R)-Cha-OH, H-(S)-Pip-NH-(CH2)3-NH-Boc-TFA, HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate), DIPEA, DMF.

e Procedure:

1. Follow a similar procedure to Step 2, using Boc-(R)-Cha-OH and the product from Step 2
as the coupling partners.
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2. Purify the resulting product, Boc-(R)-Cha-(S)-Pip-NH-(CHz)3-NH-Boc, by column
chromatography.

Step 4: Coupling with Glycine Ethyl Ester

o Objective: Addition of the glycine moiety.

o Materials: Product from Step 3, Glycine ethyl ester hydrochloride, EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA, DMF.

e Procedure:

1. First, deprotect the N-terminus of the product from Step 3 using TFA/DCM as described in
Step 2.

2. Couple the resulting amine with Boc-Gly-OH using EDC/HOB as the coupling reagents
and DIPEA as the base in DMF.

3. After purification, deprotect the Boc group from the glycine residue.

Step 5: Guanidinylation

¢ Objective: Conversion of the terminal primary amine to a guanidine group.

o Materials: Amine precursor from the previous step, N,N'-Di-Boc-1H-pyrazole-1-
carboxamidine, Triethylamine, DMF.

e Procedure:

1. Dissolve the amine precursor (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2
eq) in DMF.

2. Add triethylamine (2.0 eq) and stir the mixture at room temperature for 24 hours.
3. Dilute with water and extract with ethyl acetate.
4. Wash the organic layer with brine, dry, and concentrate.

5. Purify the Boc-protected guanidinylated product by column chromatography.
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Step 6: Final Deprotection and Hydrolysis

» Objective: Removal of all protecting groups and hydrolysis of the ethyl ester to yield
Inogatran.

o Materials: Fully protected precursor, TFA, DCM, Lithium hydroxide (LiOH), Tetrahydrofuran
(THF), Water.

e Procedure:

1. Treat the protected precursor with a 95:5 mixture of TFA and water to remove the Boc
groups.

2. After stirring for 2 hours, concentrate the solution in vacuo.
3. Dissolve the residue in a mixture of THF and water.

4. Add LiOH (1.5 eq) and stir at room temperature until the ester hydrolysis is complete
(monitored by TLC or LC-MS).

5. Neutralize the reaction mixture with 1M HCI.

6. Purify the final product, Inogatran, by preparative HPLC.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesis of Inogatran,
based on typical yields for the described reactions.

Table 1: Summary of Reaction Yields
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Table 2: Analytical Data for Inogatran
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Property Value

Molecular Formula C21H38N6Oa4

Molecular Weight 438.57 g/mol
Appearance White to off-white solid
Purity (HPLC) >98%

IH NMR Conforms to structure
Mass Spectrometry (m/z) [M+H]* = 439.3

Signaling Pathway and Mechanism of Action

Inogatran exerts its anticoagulant effect by directly and competitively inhibiting thrombin.
Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen
to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin,
Inogatran prevents this conversion and subsequent clot formation.
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Prothrombin Inogatran inhibits thrombin, preventing fibrin formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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